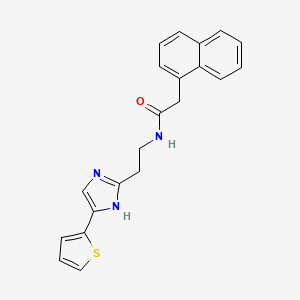

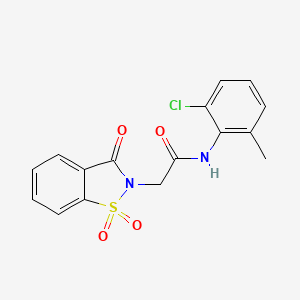

![molecular formula C16H19N3O2S2 B2713422 5-{[2-Oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 325693-15-0](/img/structure/B2713422.png)

5-{[2-Oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The structure of the compound suggests that it has a complex three-dimensional shape due to the presence of the pyrrolidine ring and other cyclic structures. The pyrrolidine ring contributes to the stereochemistry of the molecule .Scientific Research Applications

Synthesis and Structural Analysis

This chemical compound's synthesis often involves multi-step reactions that yield complex heterocyclic structures. For instance, Hu et al. (2006) described a process that involves sequential reactions starting from 4-amino-5-pyridin-4-yl-s-triazole-3-thiol, leading to various oxime and oxime-ether derivatives with potential antibacterial activities. Similarly, Jones et al. (2006) discussed selenocyclisations of homoallylic sulfonamides, yielding β-selanyl-pyrrolidines through a 5-endo-trig pathway, showcasing a method to elaborate on substituted pyrrolidines, pyrrolines, and their derivatives with varied stereochemical outcomes. The exploration of 1,2,4-Oxadiazines and 1,2,4-Thiadiazines by Norris (2008) sheds light on their formation through intramolecular cyclization processes and their significance in producing compounds with antibiotic and diuretic properties.

Antimicrobial and Antibacterial Activities

Several studies have focused on synthesizing new compounds derived from or related to the core structure of interest due to their promising antimicrobial and antibacterial activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activity. Raja and Perumal (2006) highlighted the synthesis of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones through a five-component reaction, which involved a novel tandem Mannich-enamine-substitution sequence. Wardkhan et al. (2008) discussed the synthesis and antimicrobial activities of thiazoles and their fused derivatives, pointing towards the potential of these compounds in developing new antibacterial agents.

Synthesis of Pyrimidine Derivatives and Cytotoxic Activity

The creation of pyrimidine derivatives and their evaluation for cytotoxic activities against various cell lines highlight another significant application. Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives, examining their cytotoxicity against human umbilical vein endothelial cells (HUVEC) and various cancer cell lines. Their findings contribute to the ongoing search for new anticancer agents. Gagosz, Moutrille, and Zard (2002) developed a tin-free source of amidyl radicals, offering a new pathway to synthesize pyrrolidinone derivatives, which could have implications in the development of compounds with potential therapeutic applications.

These examples demonstrate the chemical compound's versatility and potential in the synthesis of complex heterocyclic structures, its role in developing new antimicrobial and antibacterial agents, and its application in creating novel anticancer agents. The studies mentioned offer a glimpse into the compound's broad utility in scientific research, providing foundational knowledge for further exploration and development in various fields of chemistry and medicine.

Sources:

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S2/c20-12(19-7-3-4-8-19)9-22-16-17-14(21)13-10-5-1-2-6-11(10)23-15(13)18-16/h1-9H2,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLSEIFPYKSYJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

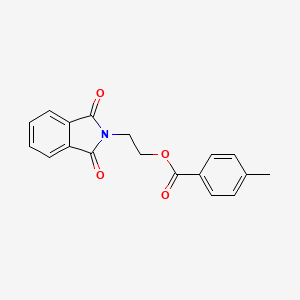

![3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2713339.png)

![8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2713342.png)

![N-[(3-Chloro-2-fluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2713348.png)

![5-(2,3-dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2713351.png)

![2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide](/img/structure/B2713355.png)

![3-Azidotricyclo[2.2.1.02,6]heptane](/img/structure/B2713358.png)

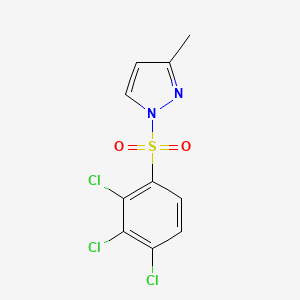

![3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2713362.png)